molecular formula C26H24N2O4 B2450473 3-(1,3-Dihydroisoindol-2-yl)-2-(9H-fluoren-9-ylmethoxycarbonylamino)propanoic acid CAS No. 2445784-33-6

3-(1,3-Dihydroisoindol-2-yl)-2-(9H-fluoren-9-ylmethoxycarbonylamino)propanoic acid

Cat. No. B2450473
CAS RN: 2445784-33-6
M. Wt: 428.488
InChI Key: XDGFZESVLKSGGO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(1,3-Dihydroisoindol-2-yl)-2-(9H-fluoren-9-ylmethoxycarbonylamino)propanoic acid is a useful research compound. Its molecular formula is C26H24N2O4 and its molecular weight is 428.488. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Characterization

  • Synthesis Methods : The compound has been synthesized and characterized in various studies. For instance, one study details the synthesis of related compounds like 2-(9H-fluoren-9-ylmethoxycarbonylamino)thiazole-4-carboxylic acid through a reaction involving 3-bromopyruvic acid (Le & Goodnow, 2004). Another study describes the synthesis of 2,4,5-trichlorophenyl-(9H-fluoren-9-ylmethoxycarbonylamino)methylcarbamates and their use as building blocks in the synthesis of dipeptidyl urea esters (Babu & Kantharaju, 2005).

  • Photophysical Properties : Studies have explored the photophysical properties of related compounds. For example, research on a water-soluble fluorene derivative revealed insights into its linear photophysical characterization and two-photon absorption properties, making it attractive for integrin imaging (Morales et al., 2010).

  • Solid-Phase Synthesis : The compound has been involved in the solid-phase synthesis of complex molecules. A study on the synthesis of oligoureas using O-succinimidyl-(9H-fluoren-9-ylmethoxycarbonylamino)ethylcarbamate derivatives as activated monomers is one such example (Guichard et al., 2000).

  • Fluorescence and Bioimaging Applications : The fluorescence properties of fluorene derivatives have been explored for potential bioimaging applications. This includes studies on their linear and nonlinear photophysics, offering possibilities in advanced imaging techniques (Morales et al., 2010).

  • Chemical Modifications and Derivatives : Research has also been conducted on various chemical modifications and derivatives of fluorene compounds, exploring their utility in different chemical syntheses and applications (Chen et al., 2009), (Schmidt et al., 1992).

  • Spectroscopic Studies : Some studies focus on the spectroscopic characterization of fluorene derivatives, providing insights into their structural and electronic properties (Yao et al., 2013).

  • Photocatalytic Applications : The use of fluorene derivatives in photocatalytic applications has also been reported, demonstrating their potential in chemical transformations (Chen et al., 2019).

  • Protecting Groups in Organic Synthesis : The fluoren-9-ylmethoxycarbonyl group, a related entity, is used for protecting hydroxy-groups in synthesis, showcasing the versatility of fluorene derivatives in organic chemistry (Gioeli & Chattopadhyaya, 1982).

properties

IUPAC Name

3-(1,3-dihydroisoindol-2-yl)-2-(9H-fluoren-9-ylmethoxycarbonylamino)propanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H24N2O4/c29-25(30)24(15-28-13-17-7-1-2-8-18(17)14-28)27-26(31)32-16-23-21-11-5-3-9-19(21)20-10-4-6-12-22(20)23/h1-12,23-24H,13-16H2,(H,27,31)(H,29,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XDGFZESVLKSGGO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2=CC=CC=C2CN1CC(C(=O)O)NC(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H24N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

428.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(1,3-Dihydroisoindol-2-yl)-2-(9H-fluoren-9-ylmethoxycarbonylamino)propanoic acid

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